(E)-3-(1-ethylpyrazol-4-yl)-1-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1-ethylpyrazol-4-yl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-16-11-12(10-15-16)8-9-14(17)13-6-4-3-5-7-13/h3-11H,2H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUVBJNDGRUJRV-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-ethylpyrazol-4-yl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-ethyl-4-pyrazolecarboxaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-ethylpyrazol-4-yl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are employed.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
(E)-3-(1-ethylpyrazol-4-yl)-1-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-(1-ethylpyrazol-4-yl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, or induce apoptosis in cancer cells by activating caspase pathways.
Comparison with Similar Compounds
Substituent Impact :
- Electron-Withdrawing Groups (NO₂, Cl): Enhance cytotoxicity and enzyme inhibition (e.g., cathepsin B) by increasing electrophilicity of the α,β-unsaturated system .
- Heterocyclic Moieties (Pyrazole, Triazole) : Improve crystallinity and intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds) .
- Steric Effects : Bulky groups (e.g., adamantyl in [(E)-1-(1-adamantyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-en-1-one]) reduce solubility but enhance thermal stability .
Mechanistic Insights :
- The α,β-unsaturated ketone moiety enables Michael addition with biological nucleophiles (e.g., cysteine residues in enzymes) .
- Pyrazole/triazole substituents enhance DNA intercalation and topoisomerase inhibition .
Crystallographic and Physicochemical Properties
Crystal structures of analogs reveal key trends:
Biological Activity
(E)-3-(1-ethylpyrazol-4-yl)-1-phenylprop-2-en-1-one, a compound belonging to the class of pyrazole derivatives, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between an appropriate acetophenone and a substituted pyrazole. The general reaction can be summarized as follows:
This method allows for the introduction of various substituents, which can influence the biological activity of the resulting compound.
Biological Activity
The biological activities of this compound have been extensively studied. Key findings include:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Cervical Cancer (SiHa)
- Prostate Cancer (PC-3)
The mechanism appears to involve inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against:
- Bacterial strains (e.g., Staphylococcus aureus)
- Fungal strains (e.g., Candida albicans)
These findings suggest potential applications in treating infections caused by resistant strains .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Notably:
- Tubulin Binding : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparative Analysis with Analogous Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(1,3-Diphenyl-pyrazol) | Contains diphenyl groups | Enhanced anticancer activity |
| 5-Methyl-pyrazole Derivative | Methyl substitution on pyrazole | Variation in antimicrobial potency |
| 4-Methylthiazole Derivative | Thiazole instead of pyrazole | Different mechanism affecting activity |
This table highlights how structural variations can impact biological efficacy and therapeutic potential.
Case Studies and Findings
Several studies have documented the biological activities of this compound:
- Cytotoxicity Study : A study demonstrated that this compound exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer activity .
- Antimicrobial Screening : In a series of tests against various microbes, the compound showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting it may serve as a novel antimicrobial agent .
- Anti-inflammatory Model : In vivo experiments indicated that administration of this compound significantly reduced edema in rat models induced by carrageenan, supporting its anti-inflammatory claims .
Q & A
Q. What are the standard synthetic protocols for preparing (E)-3-(1-ethylpyrazol-4-yl)-1-phenylprop-2-en-1-one?
The compound is typically synthesized via Claisen-Schmidt condensation between 1-ethylpyrazole-4-carbaldehyde and acetophenone under basic conditions (e.g., NaOH or KOH in ethanol). The reaction is monitored by TLC, and the product is purified via recrystallization. X-ray crystallography (using SHELX or similar programs) confirms stereochemistry and purity .
Q. How can the crystal structure of this compound be resolved with high accuracy?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture), with SHELXL used for refinement. Key parameters include bond lengths (C=C: ~1.33 Å, C=O: ~1.22 Å) and torsion angles to confirm the E-configuration. WinGX or ORTEP aids in visualizing anisotropic displacement ellipsoids .
Q. What spectroscopic techniques validate the structural integrity of this chalcone-pyrazole hybrid?
- 1H/13C NMR : Confirm the E-configuration via coupling constants (J = 15–16 Hz for α,β-unsaturated ketone protons).
- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch).
- UV-Vis : π→π* transitions near 300–350 nm .
Advanced Research Questions
Q. How can molecular docking studies predict the bioactivity of this compound?
Dock the compound into target receptors (e.g., cannabinoid CB1 or tubulin) using AutoDock Vina or Schrödinger Suite. Score binding affinities (docking scores ≤ -7 kcal/mol suggest strong interactions). Validate with MD simulations and compare to reference ligands (e.g., Taxol for anti-tubulin activity) .
Q. What computational methods reconcile discrepancies between experimental and theoretical NMR data?
Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate chemical shifts. Apply the GIAO method for solvent effects (e.g., DMSO). Linear regression (R² ≥ 0.99) between experimental and calculated shifts resolves outliers .
Q. How do steric and electronic effects influence the compound’s reactivity in catalytic applications?
- Steric effects : The 1-ethylpyrazole group hinders nucleophilic attack at the β-carbon.
- Electronic effects : The α,β-unsaturated ketone acts as a Michael acceptor. DFT-based Fukui indices identify electrophilic sites (Cβ: f⁺ ~0.15) .
Data Contradiction Analysis
Q. Why might experimental bond lengths differ from computational predictions?
SC-XRD measures time-averaged bond lengths in solid-state packing, while DFT models isolated molecules. For example, the C=O bond may appear longer experimentally (1.24 Å) due to crystal packing vs. DFT (1.22 Å). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O) to explain discrepancies .
Q. How to address low reproducibility in crystallization attempts?
Optimize solvent polarity (e.g., ethanol/water mixtures) and cooling rates. Use SHELXD for phase problem resolution in poor-quality crystals. If twinning occurs, refine with TWINLAW in SHELXL .
Methodological Tables
Table 1 : Key Computational Parameters for NMR Analysis (Adapted from )
| Basis Set | R² (13C NMR, Gas Phase) | R² (13C NMR, DMSO) |
|---|---|---|
| 6-31G | 0.945 | 0.962 |
| 6-31+G | 0.978 | 0.985 |
| 6-311++G(d,p) | 0.9906 | 0.9962 |
Table 2 : Comparison of Bond Lengths in Similar Chalcones
| Compound | C=O (Å) | C=C (Å) |
|---|---|---|
| Title Compound | 1.224 | 1.336 |
| (E)-BUDXOO | 1.230 | 1.341 |
| (E)-BUDYOP | 1.218 | 1.330 |
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
